Subtype Selectivity: Namodenoson (CF-102) vs. Adenosine A1 and A2A Receptors
Namodenoson (CF-102) demonstrates exceptional selectivity for the A3 adenosine receptor (A3AR) over the closely related A1 and A2A receptor subtypes. This high degree of selectivity is a key differentiator from other adenosine receptor agonists and is crucial for minimizing potential off-target cardiovascular and central nervous system effects often associated with A1 and A2A receptor activation. In vitro radioligand binding assays directly comparing Namodenoson to its parent compound, CF101, show that Namodenoson is a more selective A3AR agonist [1][2].
| Evidence Dimension | Selectivity over A1 and A2A receptors |
|---|---|
| Target Compound Data | Ki = 0.33 nM for A3AR; 2500-fold selectivity over A1; 1400-fold selectivity over A2A [1] |
| Comparator Or Baseline | CF101 (Piclidenoson): Ki = 1.8 nM for A3AR (human); selectivity over A1 and A2A is reported to be lower than CF102 [2] |
| Quantified Difference | Namodenoson exhibits ~5-fold higher affinity for A3AR than CF101 and substantially greater selectivity (>2500-fold vs. <1000-fold) over A1 and A2A receptors. |
| Conditions | Radioligand binding assays using human recombinant adenosine receptors expressed in CHO or HEK293 cells [1][2] |
Why This Matters
The extreme subtype selectivity of Namodenoson over A1 and A2A receptors reduces the likelihood of undesirable side effects (e.g., bradycardia, hypotension, CNS stimulation), making it a more suitable candidate for chronic therapeutic use in cancer and inflammatory liver diseases compared to less selective analogs.
- [1] MedChemExpress. Namodenoson (CF-102) Product Datasheet. View Source
- [2] Fishman P, et al. A3 Adenosine Receptor Agonists: History and Future Perspectives. In: A3 Adenosine Receptors from Cell Biology to Pharmacology and Therapeutics. 2010; pp 59-80. View Source
